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Compound of Interest

Compound Name: Ledipasvir D-tartrate

Cat. No.: B1139169

Abstract: Ledipasvir, a potent direct-acting antiviral agent, is a cornerstone in the treatment of
chronic Hepatitis C virus (HCV) infection. As an inhibitor of the HCV Non-Structural Protein 5A
(NS5A), it effectively disrupts viral RNA replication and virion assembly.[1][2][3] This technical
guide provides a comprehensive overview of the pharmacokinetic profile of Ledipasvir, with a
focus on data derived from animal models, supplemented by key human pharmacokinetic
findings to provide a fuller picture for researchers and drug development professionals. While
detailed pharmacokinetic data in animal models is limited in publicly accessible literature, this
document synthesizes available preclinical safety and exposure data with established human
parameters. It covers the absorption, distribution, metabolism, and excretion (ADME) of
Ledipasvir, presents quantitative data in tabular format, outlines generalized experimental
protocols for animal pharmacokinetic studies, and includes visualizations of its mechanism of
action and experimental workflows.

Introduction to Ledipasvir

Ledipasvir is a highly effective antiviral drug used in combination therapy, most notably with
sofosbuvir, to treat chronic HCV infections, particularly genotypes 1, 4, 5, and 6.[2] Its
mechanism of action involves the targeted inhibition of HCV NS5A, a multifunctional
phosphoprotein essential for the virus's life cycle.[3][4] By binding to NS5A, Ledipasvir is
thought to prevent the hyperphosphorylation of the protein, a step crucial for viral production,
thus halting both viral RNA replication and the assembly of new virus particles.[1][2][5] The D-
tartrate salt form is utilized in pharmaceutical formulations.
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Pharmacokinetic Profile

The pharmacokinetic properties of Ledipasvir have been primarily characterized in human
studies. It exhibits a favorable profile for once-daily oral administration.

Absorption

Following oral administration, Ledipasvir is absorbed and reaches maximum plasma
concentrations (Tmax) between 4.0 to 4.5 hours post-dose.[1][6][7] In humans, the
administration with a moderate or high-fat meal does not have a clinically significant effect on
Ledipasvir exposure.[8] While specific bioavailability in animal models is not readily available,
preclinical studies in rats and rabbits have been conducted, with drug exposure in these
animals being approximately 2- to 4-fold the exposure in humans at the recommended clinical
dose, indicating sufficient absorption for toxicological evaluation.[9]

Distribution

Ledipasvir is extensively bound to human plasma proteins, at a rate greater than 99.8%.[1][8]
This high degree of protein binding suggests that the volume of distribution is likely moderate.
The specific volume of distribution in animal models has not been detailed in the reviewed
literature.

Metabolism

Metabolism is a very minor elimination pathway for Ledipasvir. In vitro studies using human
liver enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) showed no
detectable metabolism.[1][5][8] There is evidence of slow oxidative metabolism through an
unknown mechanism.[1][8] Systemic exposure is almost exclusively (>98%) to the parent drug.

[1]

Excretion

The primary route of elimination for Ledipasvir is through biliary excretion of the unchanged
drug.[1][8] Following a single oral dose of radiolabeled [14C]-ledipasvir in humans,
approximately 86% of the radioactivity was recovered in the feces, with unchanged Ledipasvir
accounting for 70% of the administered dose.[1][5] A minor oxidative metabolite, M19,
accounted for 2.2% of the dose in feces.[1][5] Renal excretion is a minor pathway, accounting
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for only about 1% of the administered dose.[1][8] The median terminal half-life of Ledipasvir in

humans is long, approximately 47 hours, which supports a once-daily dosing regimen.[1][6][7]

[10]

Data Presentation: Pharmacokinetic Parameters

Due to the limited availability of specific pharmacokinetic values for Ledipasvir in animal

models, the following table summarizes the key parameters observed in human clinical and

pharmacological studies.

Parameter Value Species Notes
Tmax (Time to Peak
4.0 - 4.5 hours Human [L][61[719]
Plasma Conc.)
Cmax (Peak Plasma Geometric mean at
] 323 ng/mL Human
Concentration) steady-state.[1][8]
AUCO0-24 (Area Under Geometric mean at
7290 ng-hr/mL Human

the Curve) steady-state.[8][9]

Protein Binding >99.8% Human [1]8]

Terminal Half-life (%) 47 hours Human [1][6][7][10]

] ~86% of dose
Primary Route of - ]
) Biliary / Fecal Human recovered in feces.[1]

Excretion
[5]
Slow oxidative

] o metabolism via

Metabolism Minimal Human _
unknown mechanism.
[118]

Renal Clearance ~1% Human [8]

The following table conceptualizes the type of data available from preclinical animal studies

mentioned in regulatory documents.
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Animal Model Study Type Dosing Key Findings

No effects on fetal
development
observed. AUC

Fetal Development N exposure was

Rat _ Not Specified _

Toxicology approximately 4-fold
the human exposure
at the recommended

clinical dose.[9]

No effects on fetal
development
observed. AUC
) Fetal Development N exposure was
Rabbit ) Not Specified )

Toxicology approximately 2-fold
the human exposure
at the recommended

clinical dose.[9]

Mentioned in the
context of Sofosbuvir,
) o indicating dogs are a
Dog Bioavailability Study Oral
common non-rodent
species for such

studies.[11]

Experimental Protocols

Detailed protocols for specific Ledipasvir animal studies are proprietary. However, a
generalized experimental protocol for conducting a pharmacokinetic study in an animal model,
such as a rat or dog, is outlined below.

Objective: To determine the pharmacokinetic profile of Ledipasvir D-tartrate following a single
oral (PO) and intravenous (IV) administration.

1. Animal Model:
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Species: Sprague-Dawley rats (n=6 per group) or Beagle dogs (n=4 per group).

Health Status: Healthy, specific-pathogen-free, and acclimatized to the facility for at least one
week.

Housing: Housed in controlled conditions (temperature, humidity, 12-hour light/dark cycle)
with free access to standard chow and water, except for pre-dose fasting.

. Dosing and Administration:

Fasting: Animals are fasted overnight (approx. 12 hours) before dosing.

Formulation: Ledipasvir D-tartrate is dissolved/suspended in an appropriate vehicle (e.g.,
0.5% methylcellulose).

Intravenous (V) Group: Administered a single dose (e.g., 2 mg/kg) via the caudal vein (rats)
or cephalic vein (dogs) to determine clearance, volume of distribution, and terminal half-life.

Oral (PO) Group: Administered a single dose (e.g., 10 mg/kg) via oral gavage. This group is
used to determine absorption characteristics (Cmax, Tmax) and oral bioavailability (F%).

. Sample Collection:

Blood Sampling: Serial blood samples (e.g., 0.2 mL for rats, 1 mL for dogs) are collected
from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

Time Points: Pre-dose (0 hr), and at multiple time points post-dose, for example: 0.25, 0.5, 1,
2,4,6,8,12, 24, 48, and 72 hours.

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C)
to separate plasma. The plasma is then transferred to labeled tubes and stored at -80°C until
analysis.

. Bioanalytical Method:

Technique: Ledipasvir concentrations in plasma are quantified using a validated Liquid
Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
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» Validation: The method must be validated according to regulatory guidelines for linearity,
accuracy, precision, selectivity, and stability.

5. Pharmacokinetic Analysis:

» Software: Pharmacokinetic parameters are calculated using non-compartmental analysis
(NCA) with software such as Phoenix WinNonlin®.

o Parameters Calculated: Cmax, Tmax, AUC(0-t), AUC(0-inf), t¥2, Clearance (CL), and Volume
of distribution (\Vd). Oral bioavailability (F%) is calculated as: (AUC_PO /AUC_IV) *
(Dose_IV / Dose_PO) * 100.
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Caption: Ledipasvir inhibits the HCV NS5A protein, blocking viral replication and assembly.

Generalized Workflow for Animal Pharmacokinetic Study
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Caption: A typical experimental workflow for an animal pharmacokinetic (PK) study.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1139169?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing
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Caption: The physiological pathway of Ledipasvir from administration to excretion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry. Email: info@benchchem.com
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